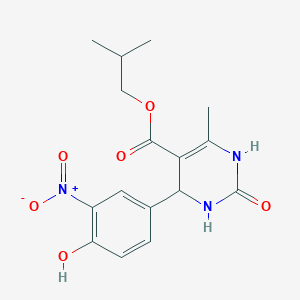![molecular formula C23H22Br2N2O B11698402 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B11698402.png)
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Starting with carbazole, bromination at the 3 and 6 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: Introduction of the 3,5-dimethylphenylamino group through a nucleophilic substitution reaction.
Alcohol Formation: The final step involves the formation of the propan-2-ol group, which can be achieved through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Application in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In an industrial context, its electronic properties could be harnessed in devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol: can be compared with other carbazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct electronic, chemical, and biological properties compared to other carbazole derivatives.
Eigenschaften
Molekularformel |
C23H22Br2N2O |
|---|---|
Molekulargewicht |
502.2 g/mol |
IUPAC-Name |
1-(3,6-dibromocarbazol-9-yl)-3-(3,5-dimethylanilino)propan-2-ol |
InChI |
InChI=1S/C23H22Br2N2O/c1-14-7-15(2)9-18(8-14)26-12-19(28)13-27-22-5-3-16(24)10-20(22)21-11-17(25)4-6-23(21)27/h3-11,19,26,28H,12-13H2,1-2H3 |
InChI-Schlüssel |
FVOFWZSDBIAJMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B11698322.png)
![2,7-bis[(4-methyl-1-piperazinyl)sulfonyl]-9H-fluoren-9-one oxime](/img/structure/B11698326.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698332.png)
![5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11698335.png)
![N-(2,4-dichlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11698342.png)
![(3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698346.png)
![Ethyl 2-(2-{5-[(2-chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11698356.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide](/img/structure/B11698364.png)
![Propyl 4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}benzoate](/img/structure/B11698371.png)
![3-bromo-5-(4-bromothiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11698378.png)
![Methyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B11698384.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11698401.png)

